molecular formula C17H14N2O3 B1680725 Rosoxacin CAS No. 40034-42-2

Rosoxacin

Cat. No. B1680725
CAS RN: 40034-42-2
M. Wt: 294.3 g/mol
InChI Key: XBPZXDSZHPDXQU-UHFFFAOYSA-N
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Description

Rosoxacin is a quinolone derivative antibiotic used for the treatment of bacterial infections of the respiratory tract, urinary tract, GI, CNS, and immunocompromised patients . It is known to be effective against penicillin-resistant strains . It is a single-dose orally administered drug, which avoids all complications of parenteral administration seen with penicillin, especially anaphylactic shock .


Synthesis Analysis

The synthesis of Rosoxacin begins with a modified Hantzsch pyridine synthesis employing ammonium acetate, two equivalents of methyl propiolate, and one of 3-nitrobenzaldehyde . The resulting dihydropyridine is oxidized with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group with iron and HCl acid to give aniline . This undergoes the Gould-Jacobs reaction with methoxymethylenemalonate ester to form the 4-hydroxyquinoline ring, and then alkylation with ethyl iodide and saponification of the ester completes the synthesis of Rosoxacin .


Molecular Structure Analysis

Rosoxacin has a molecular formula of C17H14N2O3 . Its average mass is 294.3047 Da and its monoisotopic mass is 294.100442324 Da .


Chemical Reactions Analysis

Rosoxacin’s mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This allows the untwisting required to replicate one DNA double helix into two .


Physical And Chemical Properties Analysis

Rosoxacin has a chemical formula of C17H14N2O3 . It has an average weight of 294.3047 and a monoisotopic weight of 294.100442324 .

Scientific Research Applications

  • Specific Scientific Field : Immunology and Pharmacology .
  • Summary of the Application : Rosoxacin has been identified as a specific inhibitor for Interleukin-1 receptor-associated kinase 1 (IRAK1) and has been found to be effective in treating Experimental Autoimmune Hypophysitis (EAH), a mouse model of Autoimmune Hypophysitis (AH) .
  • Methods of Application or Experimental Procedures : In the study, Rosoxacin was administered at two different stages of the disease. Early stage treatment (day 0–13) slightly reduced disease severity, whereas treatment at a later stage (day 14–27) significantly suppressed EAH .
  • Results or Outcomes : Rosoxacin was found to reduce the production of autoantigen-specific antibodies. It also downregulated the production of cytokines and chemokines that may dampen T cell differentiation or recruitment to the pituitary. Furthermore, Rosoxacin downregulated class II major histocompatibility complex expression on antigen-presenting cells that may lead to impaired activation of autoantigen-specific T cells .

Safety And Hazards

Rosoxacin is for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or contact, it is advised to seek immediate medical attention . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .

Future Directions

While Rosoxacin is not available in the United States , it has been identified as a specific inhibitor for IRAK1 and found to be effective in treating EAH . This suggests potential future directions for the use of Rosoxacin in medical research .

Relevant Papers

There are 69 publications related to Rosoxacin . One of the papers discusses the efficacy and safety of a single 300-mg oral dose of Rosoxacin for the treatment of uncomplicated anogenital Neisseria gonorrhoeae infections .

properties

IUPAC Name

1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPZXDSZHPDXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193091
Record name Rosoxacin
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Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rosoxacin
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Solubility

1.02e-01 g/L
Record name Rosoxacin
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Mechanism of Action

Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Rosoxacin
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Product Name

Rosoxacin

CAS RN

40034-42-2
Record name Rosoxacin
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Record name Rosoxacin
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Melting Point

290 °C
Record name Rosoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00817
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Record name Rosoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 100 mg of 3-(4-pyridyl)-N-ethylaniline (90% pure) and 108 mg of diethyl ethoxymethylenemalonate was heated at 165° C. for 0.5 hour. Then 2 g of polyphosphoric acid were added to the mixture, and heating was continued for another hour. A solution of 3 g of potassium hydroxide in 40 ml of water was then added to the reaction mixture, bringing it to a pH of 12-13; and the solution was heated on a steam bath for 30 minutes until it became clear. A pinch of activated charcoal was added, and the reaction mixture was stirred while hot for another 10 minutes and filtered. The residue was taken into 20 ml of methanol, heated, and then cooled. Filtration yielded 43 mg of 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid as a slightly impure white solid. Another 19 mg of the product were found in the filtrate, bringing the total yield to 47%, based on the amount of 3-(4-pyridyl)-N-ethylaniline employed.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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